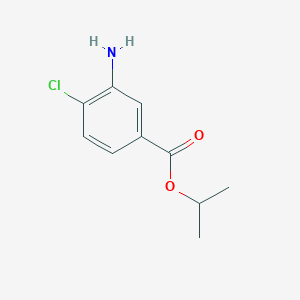

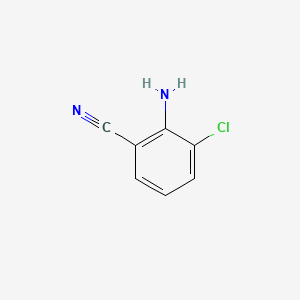

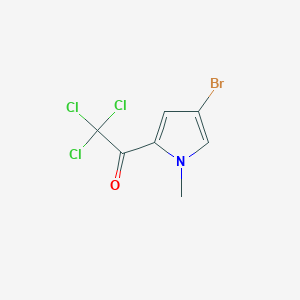

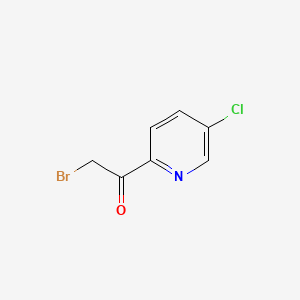

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

説明

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Applications :

- The compound has been used in the synthesis of various derivatives. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized using 2,5-dibromo-pyridine, showing that 2-bromo-5-pyridyl magnesium chloride reacts smoothly with acetyl chloride, indicating the compound's utility in straightforward and mild reaction conditions (Zeng-sun Jin, 2015).

- Another study synthesized new 2-substituted 6-Bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives using a similar compound, highlighting its role in producing compounds with significant biological activities, including immunosuppression and cytotoxicity against various carcinoma cells (H. Abdel‐Aziz et al., 2011).

Chemical Research and Analysis :

- The compound has been used to study pyridylcarbene formation and its stabilization, demonstrating its utility in understanding complex chemical processes (B. Abarca et al., 2006).

- A study on the identification of pyrolysis products of new psychoactive substances used a similar compound to understand the stability and potential for pyrolytic degradation, which is critical in the field of drug analysis (Kelly B Texter et al., 2018).

Biological Activity Studies :

- Novel substituted dienone pyridine ethanone curcumin analogues, synthesized using a related compound, demonstrated antiangiogenic effects and tumor growth inhibition in vivo, showcasing its potential in medicinal chemistry (H. Chandru et al., 2008).

Materials Science and Catalysis :

- The compound has been utilized in the development of new synthetic methods for chalcone analogues, demonstrating its role in advancing materials science (C. Curti et al., 2007).

- It has also been used in the study of selective amination of polyhalopyridines, indicating its usefulness in catalysis research (Jianguo Ji et al., 2003).

特性

IUPAC Name |

2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZQJVLXFVZZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458006 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94952-47-3 | |

| Record name | 2-bromo-1-(5-chloropyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。